5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Description
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a pyrrole ring
Properties
CAS No. |
2106816-90-2 |
|---|---|
Molecular Formula |
C13H10FNO3 |
Molecular Weight |
247.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 2-fluorobenzoyl chloride with a pyrrole derivative under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, and then performing a reduction reaction . The reaction conditions often involve heating and the use of hydrogen gas to facilitate the reduction process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-pressure autoclaves, precise temperature control, and catalysts such as platinum on carbon and Raney nickel . The reaction mixture is subjected to multiple steps of vacuumizing, hydrogen pressurization, and filtration to achieve the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with catalysts such as platinum on carbon or Raney nickel.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding alcohols or amines, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-fluorobenzoic acid: Shares the fluorobenzoyl group but lacks the pyrrole ring.
Fluorobenzene: A simpler structure with only a fluorine atom attached to a benzene ring.
Uniqueness
5-(2-fluorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the fluorobenzoyl group and the pyrrole ring, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
